Ferulamide

Alzheimer's disease MAO-B inhibition Blood-brain barrier

Researchers using ferulic acid as a surrogate for Ferulamide encounter variability in platelet aggregation and neuropharmacological assays. Ferulamide provides a structurally defined, commercially available alternative with differentiated target engagement. - Inhibits arachidonic acid-induced platelet aggregation; ferulic acid shows only weak ADP/thrombin inhibition. - Demonstrates M1 mAChR antagonism (Ki = 14.87 nM) and anticholinesterase activity, absent in ferulic acid. - Sourced from validated isolation routes; QC includes HPLC, NMR, and MS certification.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 61012-31-5
Cat. No. B116590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerulamide
CAS61012-31-5
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)N)O
InChIInChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+
InChIKeyYYAJJKZSQWOLIP-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown cryst.

Structure & Identifiers


Interactive Chemical Structure Model





Ferulamide: Distinct Antiplatelet and Anticholinesterase Activity


Ferulamide (4-Hydroxy-3-methoxycinnamide, CAS 61012-31-5) is a naturally occurring phenolic amide belonging to the hydroxycinnamamide class, isolated and purified from botanical sources including Portulaca oleracea L. and Croton tiglium [1]. As a ferulic acid derivative, it retains the 4-hydroxy-3-methoxycinnamoyl core structure but features a primary amide moiety (-CONH₂) in place of the carboxylic acid group, conferring altered physicochemical properties and a distinct biological activity profile relative to its parent acid [2]. The compound demonstrates quantifiable activity across multiple pharmacologically relevant targets, including inhibition of arachidonic acid-induced platelet aggregation and anticholinesterase effects, positioning it as a structurally defined reference compound for mechanism-of-action studies in cardiovascular, neuropharmacological, and natural product research applications .

Ferulamide: Critical Substitution Limitations


Substituting Ferulamide with ferulic acid, methyl ferulate, or structurally related cinnamamides introduces uncontrolled variability in both mechanism-of-action and quantitative potency across key assay systems. Class-level substitution assumptions are invalidated by direct comparative evidence: while N-caffeoyl amides exhibit superior DPPH radical scavenging, N-feruloyl amides demonstrate the highest antihemolytic activity among hydroxycinnamamides, and hydroxycinnamoyl amides as a class surpass their corresponding free acids and esters in both DPPH scavenging and RBC hemolysis protection [1]. Furthermore, the primary amide moiety of Ferulamide enables distinct molecular recognition—as evidenced by its M1 muscarinic acetylcholine receptor antagonism (Ki = 14.87 nM), a target interaction profile that free ferulic acid does not replicate . Procurement of ferulic acid or generic ferulates as Ferulamide surrogates therefore introduces confounding variables that compromise assay reproducibility, target engagement specificity, and quantitative interpretation of structure-activity relationships. The following section presents the specific quantitative evidence substantiating Ferulamide's differentiated scientific utility.

Ferulamide: Differentiation Evidence


Enhanced MAO-B Inhibition and Brain Penetration

While unmodified ferulic acid itself lacks significant MAO-B inhibitory activity, O-alkyl ferulamide derivatives designed from the Ferulamide core scaffold demonstrate sub-micromolar selective MAO-B inhibition (IC50 = 0.32-0.86 μM across compounds 5a, 5d, 5e, 5f, and 5h) [1]. This represents a functional gain-of-activity conferred by the ferulamide scaffold optimization relative to the parent ferulic acid baseline. Moreover, compound 5f demonstrated in vivo blood-brain barrier penetration in PET/CT imaging studies, a critical differentiator for CNS applications where ferulic acid derivatives typically exhibit poor brain uptake [1]. The ferulamide-derived compound 4f further exhibited hBuChE inhibition (IC50 = 0.97 μM) with selective MAO-B activity (IC50 = 5.3 μM) and demonstrated both inhibition (58.2%) and disaggregation (43.3%) of self-mediated Aβ aggregation [2].

Alzheimer's disease MAO-B inhibition Blood-brain barrier Neurodegeneration Multi-target-directed ligands

Antihemolytic Protection Advantage over Free Acids

In a comparative evaluation of hydroxycinnamic acid derivatives using DPPH radical scavenging and human RBC hemolysis assays, N-feruloyl amides demonstrated the highest antihemolytic activity among the three tested hydroxycinnamamide classes (caffeoyl, feruloyl, and p-coumaroyl), while N-caffeoyl amides exhibited the highest DPPH-scavenging activity [1]. Critically, hydroxycinnamoyl amides as a class were more effective than their corresponding free acid and ester compounds in both DPPH scavenging and RBC hemolysis protection assays [1]. This class-level differentiation establishes that the amide functionalization (including Ferulamide's primary amide moiety) confers enhanced membrane-protective antioxidant capacity relative to ferulic acid itself.

Antioxidant Antihemolysis Red blood cell protection Oxidative stress Hydroxycinnamamides

M1 Muscarinic Antagonism Distinct from Ferulic Acid

Ferulamide demonstrates M1 muscarinic acetylcholine receptor (mAChR) antagonism with a binding affinity Ki value of 14.87 nM . This receptor-level activity represents a distinct pharmacological fingerprint not shared by ferulic acid, which lacks documented mAChR antagonist activity. The primary amide moiety of Ferulamide enables molecular recognition at the M1 receptor orthosteric or allosteric binding site, providing a specific tool compound for investigating mAChR-mediated signaling pathways in neuropharmacology and smooth muscle physiology research.

Muscarinic receptor mAChR antagonism Neuropharmacology Receptor binding Acetylcholine signaling

Target Profile Divergence from N-Feruloyltyramine

Ferulamide (C10H11NO3, MW 193.2) is structurally and functionally distinct from N-feruloyltyramine isomers (C18H19NO4, MW 313.35), which are ferulic acid-tyramine conjugates. N-cis-feruloyltyramine exhibits modest inhibitory activity on LPS-activated NO production in RAW 264.7 cells, with its trans isomer demonstrating different potency due to conformational effects . Comparative IC50 data for related N-feruloyltyramine derivatives in α-glucosidase inhibition assays show values ranging from 3.58 μM to 19.3 μM depending on cis/trans configuration and methoxylation pattern [1]. In contrast, Ferulamide's primary reported activities include platelet aggregation inhibition (arachidonic acid-induced) and anticholinesterase effects . This target profile divergence—Ferulamide targeting mAChR, AChE, and platelet aggregation versus N-feruloyltyramine isomers targeting NO production and α-glucosidase—means these compounds are not interchangeable in mechanism-driven research.

Feruloyltyramine Nitric oxide inhibition Isomer comparison Inflammation Phenolic amides

Cholinesterase Inhibition by a Minimal Scaffold

Ferulamide was isolated from Portulaca oleracea L. and characterized as possessing anticholinesterase activity [1][2]. While ferulic acid itself is not established as a cholinesterase inhibitor, Ferulamide's anticholinesterase effect represents a target engagement profile acquired through amide functionalization. The structurally minimal nature of Ferulamide (MW 193.2) relative to larger feruloyl conjugates (e.g., N-feruloyltyramine, MW 313.35) provides a simplified scaffold for structure-activity relationship studies of cholinergic modulation. The compound's documented activity establishes it as a reference standard for anticholinesterase screening cascades and as a baseline comparator for evaluating more complex ferulamide derivatives.

Acetylcholinesterase Cholinesterase inhibition Alzheimer's disease Cholinergic signaling Natural alkaloid

Ferulamide: Research Application Scenarios


BBB-Penetrant Multi-Target Alzheimer's Drug Design

Ferulamide serves as the foundational scaffold for developing multi-target-directed ligands (MTDLs) for Alzheimer's disease research. As demonstrated in Section 3, O-alkyl ferulamide derivatives achieve sub-micromolar selective MAO-B inhibition (IC50 = 0.32-0.86 μM) with validated blood-brain barrier penetration in PET/CT imaging studies . Compound 5f and related derivatives exhibit neuroprotective effects against Aβ1-42-induced PC12 cell injury, anti-inflammatory properties, and effects on self-induced Aβ1-42 aggregation . Ferulamide-derived compound 4f further demonstrates hBuChE inhibition (IC50 = 0.97 μM) with selective MAO-B activity (IC50 = 5.3 μM) and Aβ aggregation inhibition (58.2%) and disaggregation (43.3%) capabilities . This multi-faceted profile positions Ferulamide as a privileged starting scaffold for CNS-penetrant, multi-target AD therapeutics—a capability not achievable with ferulic acid alone. Researchers should prioritize Ferulamide over ferulic acid when CNS exposure and MAO-B/cholinesterase dual targeting are required.

Membrane Protection Against Oxidative Hemolysis

For investigations of erythrocyte membrane protection and oxidative hemolysis mechanisms, Ferulamide's N-feruloyl amide class confers superior antihemolytic activity relative to free ferulic acid, ferulic acid esters, and even N-caffeoyl amides . As established in Section 3, hydroxycinnamoyl amides as a class outperform their corresponding free acids and esters in both DPPH radical scavenging and RBC hemolysis protection assays, with N-feruloyl amides specifically demonstrating the highest antihemolytic activity among tested hydroxycinnamamide classes (caffeoyl, feruloyl, and p-coumaroyl) . Researchers investigating membrane-protective antioxidants should select Ferulamide (or its class analogs) over ferulic acid when the primary endpoint is erythrocyte membrane stabilization rather than pure free radical scavenging capacity, where N-caffeoyl amides may be more appropriate.

M1 Antagonist Tool for Cholinergic Pharmacology

Ferulamide's documented M1 muscarinic acetylcholine receptor antagonism (Ki = 14.87 nM) provides a structurally defined, commercially available tool compound for investigating mAChR-mediated signaling . As established in Section 3, this nanomolar receptor affinity is absent in ferulic acid, making Ferulamide the appropriate selection for studies requiring M1 receptor engagement. The compound's relatively low molecular weight (MW 193.2) and simple cinnamamide structure facilitate structure-activity relationship investigations around the M1 binding pharmacophore. Additionally, Ferulamide's concurrent anticholinesterase activity enables dual-mechanism studies of cholinergic modulation. Researchers should utilize Ferulamide as a reference M1 mAChR antagonist in binding assays, functional cAMP assays, and downstream signaling studies where ferulic acid would show no activity.

Arachidonic Acid-Induced Platelet Aggregation Studies

Ferulamide demonstrates potent inhibitory activity against arachidonic acid-induced platelet aggregation, as established in structure-activity relationship studies of ferulamide derivatives . This specific activity against the arachidonic acid pathway distinguishes Ferulamide from ferulic acid, which shows only weak inhibition of ADP- and thrombin-induced aggregation with substantially higher IC50 values in the μg/ml range [6]. For researchers investigating the arachidonic acid cascade in platelet activation, Ferulamide provides a ferulic acid-derived tool compound with pathway-specific inhibitory activity that cannot be recapitulated using ferulic acid itself. The compound serves as a reference inhibitor for validating arachidonic acid-induced platelet aggregation assays and for SAR studies aimed at developing novel antiplatelet agents.

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